5-[3-(Trifluoromethyl)phenyl]pyrazolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(Trifluoromethyl)phenyl]pyrazolidin-3-amine is a chemical compound that belongs to the class of pyrazolidines. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazolidine moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical reactivity and biological activity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Trifluoromethyl)phenyl]pyrazolidin-3-amine typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone intermediate. This intermediate is then cyclized under acidic conditions to yield the desired pyrazolidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Trifluoromethyl)phenyl]pyrazolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions include various substituted pyrazolidines, pyrazoles, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-[3-(Trifluoromethyl)phenyl]pyrazolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial activity and is studied for its effects on bacterial growth.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating drug-resistant bacterial infections.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-[3-(Trifluoromethyl)phenyl]pyrazolidin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The compound can inhibit the growth of bacteria by interfering with essential enzymatic processes, leading to cell death. The exact molecular pathways involved are still under investigation, but it is believed that the compound targets bacterial cell wall synthesis and protein function .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine
- 3,5-Bis(trifluoromethyl)pyrazole
- 5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]pyridine-3-carboxamide
Uniqueness
5-[3-(Trifluoromethyl)phenyl]pyrazolidin-3-amine is unique due to its specific structural features, including the trifluoromethyl group and the pyrazolidine ring. These features confer distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H12F3N3 |
---|---|
Molecular Weight |
231.22 g/mol |
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]pyrazolidin-3-amine |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)7-3-1-2-6(4-7)8-5-9(14)16-15-8/h1-4,8-9,15-16H,5,14H2 |
InChI Key |
GZJDEGBJISYJID-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NNC1N)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.